molecular formula C27H22O8S2 B11976329 bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate CAS No. 302904-39-8

bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate

Katalognummer: B11976329
CAS-Nummer: 302904-39-8
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: PMUCYMXYMHXYFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C27H22O8S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a fluorene core, which is further substituted with two sulfonate groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate typically involves the reaction of 9H-fluorene with 4-methoxyphenyl sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the sulfonation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient purification and isolation of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydroxy derivatives, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups enable it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

302904-39-8

Molekularformel

C27H22O8S2

Molekulargewicht

538.6 g/mol

IUPAC-Name

bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C27H22O8S2/c1-32-20-3-7-22(8-4-20)34-36(28,29)24-11-13-26-18(16-24)15-19-17-25(12-14-27(19)26)37(30,31)35-23-9-5-21(33-2)6-10-23/h3-14,16-17H,15H2,1-2H3

InChI-Schlüssel

PMUCYMXYMHXYFD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.